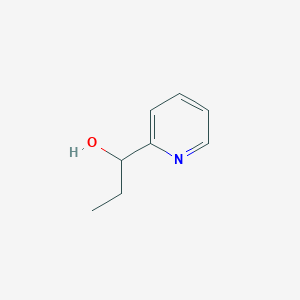

1-(Pyridin-2-yl)propan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C8H11NO |

|---|---|

分子量 |

137.18 g/mol |

IUPAC 名称 |

1-pyridin-2-ylpropan-1-ol |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3 |

InChI 键 |

OBUPVPZCSVEBQN-UHFFFAOYSA-N |

规范 SMILES |

CCC(C1=CC=CC=N1)O |

产品来源 |

United States |

Significance of Pyridine Based Alcohol Scaffolds in Modern Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org The incorporation of a hydroxyl group, as seen in pyridine-based alcohols, further enhances their utility. The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions, while the alcohol functional group can participate in a wide range of reactions, including oxidation, esterification, and etherification. evitachem.commdpi.com This dual functionality makes pyridine-based alcohols powerful tools for constructing complex molecules. nih.gov

The pyridine scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. rsc.orgresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors. nih.govevitachem.com Consequently, the development of synthetic routes to functionalized pyridine derivatives, including alcohols, is an active area of research. openaccessjournals.comresearchgate.net

Overview of Key Research Areas Pertaining to 1 Pyridin 2 Yl Propan 1 Ol

Research involving 1-(Pyridin-2-yl)propan-1-ol and its isomers, such as 1-(Pyridin-2-yl)propan-2-ol and 3-(Pyridin-2-yl)propan-1-ol, spans several key areas. These compounds serve as versatile intermediates in the synthesis of more complex molecules with potential biological activities. evitachem.comsmolecule.com

One significant application is in the preparation of ligands for coordination chemistry. The pyridine (B92270) nitrogen and the hydroxyl oxygen can act as a bidentate ligand, forming stable complexes with various metal ions. evitachem.com These metal complexes can, in turn, be investigated for their catalytic activity or their potential as therapeutic agents.

Furthermore, derivatives of pyridinyl propanols are explored in medicinal chemistry. For instance, 3-(Pyridin-2-yl)propan-1-ol has been used as a reagent in the synthesis of pyridylalcohols that exhibit hypoglycemic activity. chemicalbook.com Other related structures are investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of compounds with anticancer or antimalarial properties. smolecule.com

The table below summarizes some of the key research applications of pyridinyl propanol (B110389) derivatives.

| Research Area | Application of Pyridinyl Propanol Derivatives |

| Organic Synthesis | Building blocks for more complex molecules. evitachem.comsmolecule.com |

| Coordination Chemistry | Synthesis of ligands for metal complexes. evitachem.com |

| Medicinal Chemistry | Intermediates for synthesizing biologically active compounds, including those with potential hypoglycemic, anticancer, and antimalarial activities. smolecule.comchemicalbook.com |

| Biochemical Research | Investigated as potential enzyme inhibitors and biochemical probes. smolecule.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 1-(Pyridin-2-yl)propan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its structure. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The analysis reveals eight signals, accounting for all 11 protons.

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The data from a 200 MHz spectrum in CDCl₃ shows a triplet at 0.85 ppm, a multiplet at 1.75 ppm, a triplet at 4.60 ppm, a broad singlet at 5.90 ppm, and four distinct signals in the aromatic region between 7.05 and 8.40 ppm researchgate.net.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|---|

| 0.85 | Triplet (t) | 3H | 7.0 | -CH₂-CH₃ |

| 1.75 | Multiplet (m) | 2H | 6.6, 7.0 | -CH₂-CH₃ |

| 4.60 | Triplet (t) | 1H | 6.6 | CH-OH |

| 5.90 | Singlet (s, broad) | 1H | - | -OH |

| 7.05 | Multiplet (m) | 1H | - | H-5 (Pyridine) |

| 7.30 | Doublet (d) | 1H | 8.1 | H-3 (Pyridine) |

| 7.60 | Multiplet (m) | 1H | - | H-4 (Pyridine) |

| 8.40 | Doublet (d) | 1H | 5.0 | H-6 (Pyridine) |

The proton-decoupled ¹³C NMR spectrum provides evidence for the eight distinct carbon atoms in the molecule. The chemical shifts confirm the presence of the propanol (B110389) side chain and the pyridine (B92270) ring. The spectrum shows six signals in the aromatic region, corresponding to the carbons of the pyridine ring, and three signals in the aliphatic region, corresponding to the propanol group researchgate.net.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 9.9 | -CH₂-CH₃ |

| 31.8 | -CH₂-CH₃ |

| 74.2 | CH-OH |

| 119.5 | C-3 (Pyridine) |

| 121.9 | C-5 (Pyridine) |

| 136.5 | C-4 (Pyridine) |

| 147.5 | C-6 (Pyridine) |

| 162.2 | C-2 (Pyridine) |

The assignments of the NMR signals are consistent with the structure of this compound.

Propanol Chain: The methyl group (-CH₃) protons appear as a triplet at 0.85 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The methylene protons at 1.75 ppm appear as a multiplet because they couple with both the methyl protons and the methine (-CHOH) proton. The methine proton, being attached to a carbon bearing an electronegative oxygen atom, is deshielded and appears downfield as a triplet at 4.60 ppm, coupling with the methylene protons researchgate.net. The broad singlet at 5.90 ppm is characteristic of a hydroxyl proton, which often does not show coupling due to rapid chemical exchange.

Pyridine Ring: The four protons on the pyridine ring appear in the aromatic region (7.05-8.40 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling constants are typical for a 2-substituted pyridine ring system researchgate.net.

Carbon Signals: In the ¹³C NMR spectrum, the C-2 carbon of the pyridine ring is the most deshielded (162.2 ppm) due to its direct attachment to the nitrogen atom and the propanol substituent. The carbinol carbon (-CHOH) resonates at 74.2 ppm, a typical value for a secondary alcohol. The aliphatic carbons of the ethyl group appear upfield at 31.8 ppm (-CH₂) and 9.9 ppm (-CH₃) researchgate.net.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. A strong, broad absorption band is observed at 3370 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group; its broadness is a result of intermolecular hydrogen bonding. Sharp peaks corresponding to aliphatic C-H stretching vibrations are seen at 2968 cm⁻¹ and 2931 cm⁻¹. Vibrations associated with the pyridine ring are also present, including C=C and C=N stretching bands, which appear at 1598 cm⁻¹, 1471 cm⁻¹, and 1435 cm⁻¹ researchgate.net.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3370 (broad) | O-H stretch | Alcohol (-OH) |

| 2968, 2931 | C-H stretch | Aliphatic (sp³ C-H) |

| 1598 | C=C / C=N stretch | Pyridine Ring |

| 1471, 1435 | C=C / C=N stretch | Pyridine Ring |

| 1088, 1047 | C-O stretch | Secondary Alcohol |

| 781 | C-H out-of-plane bend | Aromatic (Pyridine) |

While specific experimental Raman data for this compound is not widely reported in the literature, the expected Raman spectrum would complement the IR data. Strong Raman scattering is anticipated for the symmetric vibrations of the pyridine ring, particularly the ring breathing modes, which are often observed around 1000-1030 cm⁻¹. The C-H and O-H stretching vibrations would also be present, although the O-H band is typically weak in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the pyridine ring. Pyridine itself exhibits characteristic absorption bands in the UV region corresponding to π→π* electronic transitions. Typically, these appear around 250-260 nm. The substitution of the propanol group on the ring is expected to cause a slight shift (a bathochromic or hypsochromic shift) in the absorption maxima compared to unsubstituted pyridine, but the general absorption profile is expected to be dominated by the electronic system of the aromatic ring.

Analysis of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule provides information about its electron transitions between different energy levels. For this compound, the spectrum is primarily dictated by the pyridine ring, which acts as a chromophore. The absorption bands observed can be assigned to specific electronic transitions within the molecule.

Typically, pyridine and its derivatives exhibit two main absorption bands in the ultraviolet (UV) region. These correspond to π→π* and n→π* transitions. libretexts.org The π→π* transitions are generally more intense and occur at shorter wavelengths, while the weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths. nih.gov The analysis of these absorption bands can reveal the nature of the electronic structure of the molecule. nih.gov The specific wavelengths and intensities of these transitions for this compound would be confirmed by experimental UV-Vis spectroscopy.

Solvatochromic Behavior and Photophysical Properties (for pyridine derivatives)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. The photophysical properties of pyridine derivatives are often sensitive to the polarity of the solvent.

For pyridine derivatives, an increase in solvent polarity can lead to shifts in the absorption and emission spectra. pku.edu.cn For instance, the n→π* transition often shows a hypsochromic shift (blue shift) in polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding. Conversely, π→π* transitions may exhibit a bathochromic shift (red shift) in polar solvents if the excited state is more polar than the ground state. pku.edu.cn Studying the solvatochromic behavior provides insights into the change in the dipole moment of the molecule upon electronic excitation and can help characterize intramolecular charge transfer processes. pku.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. algimed.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. algimed.comnih.gov For this compound, HR-MS is crucial for confirming its molecular formula, C₈H₁₁NO. The technique can easily distinguish it from other compounds that have the same nominal mass but different elemental compositions. algimed.com The ability to obtain unit-resolution mass spectra is also valuable for identifying impurities and adduct ions. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Average Mass | 137.182 Da |

| Monoisotopic Mass | 137.084064 Da chemspider.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it suitable for analyzing a wide range of compounds, including those that are thermally labile. nih.gov In ESI-MS, neutral compounds can be ionized by protonation or cationization. nih.gov

Given the presence of a basic nitrogen atom in the pyridine ring, this compound is readily analyzed in positive ion mode ESI-MS. The most common ion observed is the protonated molecule, [M+H]⁺. Other adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be detected. uni.lu Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing further structural information. agsanalitica.comnih.gov

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 138.09134 uni.lu |

| [M+Na]⁺ | 160.07328 uni.lu |

| [M+K]⁺ | 176.04722 uni.lu |

| [M+NH₄]⁺ | 155.11788 uni.lu |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction Studies

While crystal structures have been determined for related compounds and isomers like 2-(Pyridin-2-yl)propan-2-ol and other pyridine-containing alcohols, a search of crystallographic databases indicates that the specific single-crystal X-ray structure for this compound has not been reported as of the latest available data. nih.govresearchgate.netnih.gov If such a study were conducted, it would provide unambiguous proof of the compound's structure and stereochemistry, offering valuable insights into its solid-state arrangement.

Precise Determination of Molecular Geometry and Conformation

The precise three-dimensional structure of this compound is dictated by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and the conformational preferences arising from rotation around its single bonds. While specific crystallographic or computational data for this compound are not available in published literature, its molecular geometry can be discussed in theoretical terms based on fundamental principles and data from analogous structures.

Theoretical Molecular Geometry

The molecule consists of a pyridine ring, which is an aromatic heterocycle, attached to a propanol side chain at the 2-position.

Pyridine Ring: The pyridine ring is planar, with the ring atoms being sp²-hybridized. wikipedia.orgopenaccessjournals.com This hybridization leads to a trigonal planar geometry around each of these atoms, with expected bond angles of approximately 120°. organicchemistrytutor.comgoogle.com The nitrogen atom in the pyridine ring also possesses a lone pair of electrons residing in an sp² orbital, which lies in the plane of the ring and does not participate in the aromatic system. wikipedia.org

Propanol Side Chain: The carbon atom of the propanol chain bonded to the pyridine ring (C1) is also sp²-hybridized, consistent with its attachment to an aromatic system. The adjacent carbon bearing the hydroxyl group (the chiral center) and the terminal methyl carbon are sp³-hybridized. organicchemistrytutor.comleah4sci.com This sp³ hybridization results in a tetrahedral geometry around these atoms, with ideal bond angles of 109.5°. organicchemistrytutor.comgoogle.com

Typical average bond lengths for the types of bonds present in the molecule can be estimated from general chemical data: C-C single bonds are approximately 1.54 Å, C-O single bonds are around 1.43 Å, and C-N bonds in pyridine are typically in the range of 1.34-1.39 Å. webassign.netwikipedia.orgresearchgate.net

Conformational Analysis

The key dihedral angles that define the conformation are:

The angle describing the orientation of the propanol group relative to the pyridine ring.

The angle around the C-C bond within the propanol chain, which would determine the relative positions of the hydroxyl, ethyl, and pyridinyl groups.

Different conformers, such as staggered and eclipsed arrangements, will have different potential energies due to steric hindrance and other non-bonded interactions. libretexts.org For instance, rotation around the C-C bond in the side chain will lead to various staggered (lower energy) and eclipsed (higher energy) conformations. libretexts.orgmsu.edu The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the pyridine nitrogen, which could stabilize certain conformations. The relative energies of these conformers would determine the most stable, and therefore most populated, conformation at equilibrium.

Definitive characterization of these conformational isomers and the energy barriers for their interconversion would necessitate advanced techniques. researchgate.netnih.gov Computational methods such as Density Functional Theory (DFT) are powerful tools for mapping the potential energy surface and identifying stable conformers, while experimental techniques like rotational spectroscopy could provide data on the geometry of conformers in the gas phase. aanda.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of molecules, including various pyridine (B92270) derivatives, to predict their properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(Pyridin-2-yl)propan-1-ol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Due to the rotational freedom around the C-C and C-O bonds in the propanol (B110389) side chain, this compound can exist in several conformations. DFT calculations would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(propanol) | ~1.52 Å |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C(pyridine)-C(propanol)-O | ~109.5° |

| C(pyridine)-C(propanol)-C | ~112.0° | |

| Dihedral Angle | N-C(pyridine)-C(propanol)-O | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be determined by specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO, Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be centered on the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and would be determined by specific DFT calculations. They serve to illustrate the type of data obtained from such an analysis.

Prediction of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes. This correlation is a powerful tool for structural elucidation and for confirming the identity of a synthesized compound. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the pyridine ring and alkyl chain, and various ring vibrations.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | ~3400 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3050 |

| C-H Stretch (Aliphatic) | Propanol Chain | ~2950 |

| C=N Stretch | Pyridine Ring | ~1600 |

| C-O Stretch | Alcohol | ~1050 |

Note: These are approximate frequencies and are typically scaled to better match experimental data. The actual values would be the result of a DFT frequency calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Regions of positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the delocalization of electron density, which is a measure of resonance and hyperconjugation effects.

For this compound, NBO analysis would provide information on the hybridization of atomic orbitals, the occupancy of bonding and lone pair orbitals, and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. This would reveal, for example, the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of the neighboring groups.

Table 4: Hypothetical NBO Analysis Results for Selected Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C=C) of pyridine | High |

| LP(O) | σ(C-H) | Moderate |

| σ(C-H) | σ*(C-C) | Low |

Note: LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are antibonding orbitals. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction. These values are for illustrative purposes.*

Dipole Moment Calculations

Table 5: Hypothetical Calculated Dipole Moment for this compound (Illustrative)

| Component | Dipole Moment (Debye) |

| μ_x | 1.5 |

| μ_y | 2.0 |

| μ_z | -0.5 |

| Total Dipole Moment (μ) | 2.55 |

Note: The components of the dipole moment depend on the orientation of the molecule in the coordinate system. The total dipole moment is the vector sum of these components.

Investigation of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules, particularly those with donor-π-acceptor frameworks, are a significant area of materials science research. For pyridine derivatives, computational methods such as Density Functional Theory (DFT) are commonly employed to predict their NLO response.

A computational study on 2-aminopyridinium p-toluenesulphonate, a pyridine derivative, utilized the B3LYP functional with a 6-31G(d) basis set to calculate its static hyperpolarizability, a key indicator of NLO activity. ias.ac.in Such calculations help in understanding the relationship between molecular structure and NLO properties, potentially guiding the design of new materials for applications in photonics and optoelectronics. ias.ac.in The investigation of NLO properties involves calculating parameters like molecular dipole moment, polarizability, and first and second-order hyperpolarizabilities. These parameters quantify how a molecule's charge distribution responds to an external electric field, which is the basis for NLO phenomena. For novel materials, these theoretical calculations provide a crucial preliminary assessment of their potential for applications such as optical switching and frequency conversion.

Thermodynamic Property Calculations

The thermodynamic properties of chemical compounds are fundamental to understanding their stability, reactivity, and behavior in various systems. Computational chemistry offers methods to calculate these properties. For instance, studies on binary mixtures of pyridine and various alcohols have calculated excess molar volumes and viscosity deviations from experimental data, correlating them with polynomial equations to understand intermolecular interactions. researchgate.net

For a specific molecule like this compound, quantum chemical calculations can be used to determine key thermodynamic parameters. DFT calculations, for example, can provide the optimized molecular geometry, from which vibrational frequencies can be computed. These frequencies are then used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. Such calculations are vital for predicting the spontaneity of reactions and the stability of the compound. While specific calculations for this compound are not found in the searched literature, the methodologies are well-established for a wide range of organic molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally.

To understand the mechanism of a reaction involving this compound, computational methods would be used to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. DFT is a common method for locating these stationary points.

Once a transition state is located, its structure provides insights into the geometry of the activated complex. Frequency calculations are then performed to characterize it; a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energies of these species allow for the construction of a reaction energy profile, which shows the energy changes as the reaction progresses. The height of the energy barrier (activation energy) determined from this profile is a key factor in predicting the reaction rate.

Many organic reactions can proceed through different mechanisms, such as ionic or radical pathways. Computational chemistry can be instrumental in distinguishing between these possibilities. For a reaction involving this compound, different potential pathways could be modeled.

For an ionic pathway , the calculations would focus on heterolytic bond cleavage, the formation of charged intermediates (carbocations or carbanions), and the interaction with polar solvents, which can significantly stabilize charged species.

For a radical pathway , the modeling would investigate homolytic bond cleavage to form radical intermediates. The stability of these radicals and the energy barriers for their subsequent reactions would be calculated. The electronic structure of the radical species, including the distribution of spin density, would be analyzed to understand their reactivity.

Applications in Advanced Chemical Research

Ligand Design and Coordination Chemistry

In the field of ligand design, pyridyl alcohols like 1-(Pyridin-2-yl)propan-1-ol are valued for their ability to act as versatile ligands. Their coordination to metal ions can result in the formation of complexes with diverse structural and electronic properties. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alcohol group can bind to a metal center, forming a stable chelate ring. This chelation effect enhances the stability of the resulting metal complexes compared to monodentate ligands.

Pyridine-based alcohols are known to form stable mononuclear and polynuclear complexes with a variety of transition metals, including copper, manganese, nickel, and cobalt. nih.gov The ability of the pyridyl group to coordinate with metal ions is a well-established principle in coordination chemistry. researchgate.netresearchgate.net The nitrogen atom acts as a strong donor, facilitating the formation of stable coordination bonds. nih.gov The alcohol group can either coordinate in its protonated form or be deprotonated to form an even stronger anionic alcoholato ligand, which enhances the basicity and binding capability. mdpi.com This versatility allows for the synthesis of a wide array of metal complexes with different geometries and oxidation states. jscimedcentral.comwikipedia.org The stability of these complexes is often attributed to the formation of a five- or six-membered chelate ring involving the metal center, the pyridine nitrogen, and the alcohol oxygen.

The design of ligands for the selective complexation and separation of metal ions is a critical area of research, particularly in nuclear waste reprocessing. Pyridyl-based ligands have been investigated for the separation of trivalent actinides like Americium(III) from lanthanides(III). rsc.org While direct studies on this compound for this specific purpose are not prominent, related polypyridyl ligands are being developed as solvent extractants. researchgate.net The design principle involves creating ligands that show a preference for the slightly different coordination properties and ionic radii of actinide versus lanthanide ions. Ligands based on pyridine and pyridine N-oxide platforms have shown an ability to form stable coordination complexes with f-element ions, which is a prerequisite for their use in separation processes. unm.edu The selectivity of these ligands is influenced by factors such as chelate ring size and steric hindrance between atoms on the ligand. rsc.org

Catalysis

Chiral pyridyl alcohols are highly valuable in the field of catalysis, particularly in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The modular nature of these ligands allows for systematic variation of their steric and electronic properties to optimize catalytic activity and enantioselectivity. diva-portal.org

Enantiomerically pure pyridyl alcohols, derived from the chiral pool, serve as precursor ligands in a range of asymmetric catalytic reactions. diva-portal.org These compounds can be used directly as chiral ligands or can be further modified, for example, by converting the alcohol group into phosphinite or phosphite (B83602) ligands for use in reactions like palladium-catalyzed allylic alkylations. diva-portal.org The absolute configuration of the carbinol carbon atom in these ligands is often the determining factor for the sense of asymmetric induction observed in the product. diva-portal.org The ability of the pyridine nitrogen to coordinate to a metal catalyst brings the chiral center in close proximity to the reaction site, enabling effective stereochemical control.

Asymmetric hydrogenation of ketones is a powerful and atom-economical method for producing optically active secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com Chiral ligands are essential for achieving high enantioselectivity in these reactions. While specific data for this compound in this reaction is limited, the broader class of chiral amino alcohols and diamines, often used in conjunction with ruthenium or iridium catalysts, has been extensively studied for this transformation. nih.govliverpool.ac.uk The presence of both an NH and an OH functionality in a ligand has been shown to be crucial for achieving high catalytic activity and enantioselectivity in the iridium-catalyzed hydrogenation of simple ketones. mdpi.com The mechanism often involves the formation of a metal-hydride species that delivers hydrogen to one enantiotopic face of the ketone, with the stereochemical outcome dictated by the chiral ligand environment. liverpool.ac.uk

Data Tables

Table 1: Examples of Metal Complexes with Pyridine-Based Ligands This table provides examples of transition metal complexes formed with pyridine-containing ligands, illustrating the versatility of this ligand class.

| Metal Ion | Ligand Type | Complex Geometry | Reference |

| Vanadium(V) | Pyridinyl alcohol | Square planar pyramid | mdpi.com |

| Tungsten(VI) | Pyridinyl alcohol | Distorted square pyramidal | mdpi.com |

| Nickel(II) | Pyridine | Octahedral | jscimedcentral.com |

| Cobalt(II) | Pyridine | Octahedral | wikipedia.org |

| Copper(I) | Pyridine-piperazine | - | nih.gov |

Table 2: Applications of Chiral Pyridine-Containing Ligands in Asymmetric Catalysis This table summarizes the use of chiral pyridyl ligands in various asymmetric reactions and the typical outcomes.

| Reaction Type | Catalyst System | Ligand Type | Key Finding | Reference |

| Allylic Alkylation | Palladium | Pyridyl pyrrolidine (B122466) / oxazoline (B21484) | Steric properties of the ligand influence outcomes. | diva-portal.org |

| Allylic Alkylation | Palladium | Pyridyl phosphinite | Sense of chiral induction determined by the carbinol carbon's absolute configuration. | diva-portal.org |

| Diethylzinc Addition | Zinc | Pyridyl alcohol | Absolute configuration of the carbinol carbon determines the sense of asymmetric induction. | diva-portal.org |

| Asymmetric Hydrogenation | Ruthenium / Iridium | Amino alcohol / Diamine | A key method for synthesizing chiral alcohols from ketones. | nih.govmdpi.com |

Function as Chiral Catalysts or Ligands in Asymmetric Catalysis

Transfer Hydrogenation Reactions

Transfer hydrogenation (TH) is a crucial reaction in organic synthesis for the reduction of ketones and aldehydes to their corresponding alcohols. semanticscholar.org This process typically employs a simple hydrogen donor, such as 2-propanol, in the presence of a metal catalyst. google.comdergipark.org.tr The efficiency and stereoselectivity of these reactions are heavily dependent on the ligand coordinated to the metal center.

Ligands derived from or structurally analogous to this compound, often classified as pyridinyl alcohols or amino alcohols, have been successfully utilized in asymmetric transfer hydrogenation (ATH). dergipark.org.tr Ruthenium(II) and Iridium(I) complexes are frequently used as catalysts in these transformations. semanticscholar.orgresearchgate.net In these systems, the pyridine nitrogen and the alcohol oxygen can coordinate to the metal, forming a stable chiral environment that directs the hydrogen transfer to one face of the prochiral ketone, resulting in an enantiomerically enriched alcohol product. researchgate.net The choice of metal, ligand structure, and reaction conditions, including the presence of a base like potassium hydroxide (B78521) (KOH), can significantly influence both the reaction rate and the enantiomeric excess (ee) of the product. acs.org

Involvement in Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the formation of carbon-carbon bonds, particularly in the pharmaceutical industry. sigmaaldrich.comnih.gov However, the use of pyridine-containing substrates, especially 2-substituted pyridines, often presents challenges related to the preparation, stability, and reaction efficiency of the corresponding pyridine-2-boronates. nih.gov

To overcome these limitations, alternative coupling partners have been developed. Research has shown that pyridine-2-sulfinates can serve as highly effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with a broad range of aryl and heteroaryl halides. sigmaaldrich.comnih.govtcichemicals.com While this compound itself is not the coupling partner, its core pyridine structure is central to this area of research. The principles governing the reactivity of the pyridine ring are directly applicable. Furthermore, pyridinyl alcohol moieties can be incorporated into ligands for the metal catalysts, where the pyridine nitrogen can coordinate to the palladium center, influencing the catalytic cycle and the efficiency of the coupling process.

Organic Synthesis Building Block

Beyond its role in catalysis, this compound is a highly valuable building block in organic synthesis, prized for its chirality and the synthetic versatility of its functional groups.

Chiral Intermediate for the Construction of Complex Organic Molecules

Enantiopure pyridinyl alcohols are important intermediates for the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals. researchgate.netnih.gov The stereocenter at the carbinol carbon of this compound makes it a key chiral synthon. Access to enantiomerically pure forms of this alcohol is often achieved through methods such as enzymatic kinetic resolution. For instance, lipase-catalyzed enantioselective acetylation can be used to separate a racemic mixture. In this process, an enzyme like Candida antarctica lipase (B570770) (CAL) selectively acetylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-alcohol) unreacted, allowing for their separation. researchgate.net This method provides access to both enantiomers with high optical purity, which are then used in the stereoselective synthesis of more complex target molecules. mdpi.com

Facilitation of Chemical Library Creation for Screening

The creation of chemical libraries containing diverse yet structurally related compounds is a cornerstone of modern drug discovery. This compound is an ideal scaffold for this purpose. It possesses two distinct points for chemical modification: the hydroxyl group and the pyridine ring.

The hydroxyl group can be readily converted into a wide array of other functional groups through reactions such as esterification, etherification, or oxidation to the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. sigmaaldrich.com The pyridine ring can undergo various transformations common to aromatic heterocycles. This dual functionality allows for the systematic and parallel synthesis of a large number of derivatives. The application of pyridine-based building blocks in a library format has been demonstrated to be an effective strategy for generating medicinally relevant molecules for screening programs. nih.gov

Precursor for Advanced Bioactive Molecules and Drug Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and bioactive natural products. nih.gov Its presence is often crucial for biological activity, contributing to factors like binding affinity and metabolic stability. Consequently, chiral pyridinyl alcohols like this compound are valuable precursors for the development of novel therapeutic agents. researchgate.net

The combination of the heteroaromatic pyridine ring with a stereogenic center provides a three-dimensional structure that can effectively explore the pharmacophore space of biological targets. nih.govresearchgate.net Saturated, sp³-rich scaffolds are increasingly sought after in drug design to improve properties and achieve higher selectivity. nih.gov The pyrrolidine ring, another nitrogen-containing heterocycle, exemplifies the utility of such non-planar scaffolds in creating molecules with diverse biological profiles, a principle that extends to the use of functionalized pyridines. nih.govresearchgate.net The pyrrole (B145914) scaffold, a related five-membered heterocycle, is also a key structure in many bioactive compounds, underscoring the importance of nitrogen heterocycles as core components in drug discovery. biolmolchem.combiolmolchem.com Therefore, this compound serves as a foundational element for constructing advanced drug scaffolds with potential applications across various therapeutic areas.

Mechanistic Investigations of Reactions Involving 1 Pyridin 2 Yl Propan 1 Ol

Elucidation of Detailed Reaction Pathways

The reactivity of 1-(Pyridin-2-yl)propan-1-ol is primarily dictated by the interplay between the hydroxyl group, the pyridine (B92270) ring, and the propanol (B110389) backbone. Key reaction pathways that have been investigated for this and structurally related pyridinyl alcohols include oxidation, reduction, and substitution reactions.

Oxidation Pathways: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. The choice of oxidizing agent and reaction conditions is critical to ensure selectivity and prevent over-oxidation or side reactions involving the pyridine ring. Common chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are effective for this transformation. researchgate.netsemanticscholar.org For instance, the Corey-Suggs oxidation using PCC in a non-polar solvent like dichloromethane (B109758) typically yields the ketone efficiently. semanticscholar.org The general mechanism for chromium-based oxidations involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the carbonyl compound.

Reduction Pathways: The hydroxyl group can be removed through reduction to yield 2-propylpyridine. This transformation can be achieved using various reducing agents, often requiring the conversion of the hydroxyl group into a better leaving group first.

Substitution and Elimination Pathways: The hydroxyl group can be substituted by other functional groups. For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride. The pathway of this reaction is highly dependent on the reaction conditions, particularly the presence of a base like pyridine. masterorganicchemistry.com In the absence of pyridine, the reaction often proceeds through an SNi (nucleophilic substitution with internal return) mechanism, leading to retention of stereochemistry. However, the addition of pyridine alters the pathway to a standard SN2 mechanism, resulting in an inversion of stereochemistry. masterorganicchemistry.com

Elimination reactions to form an alkene are also possible, typically under acidic conditions, which would proceed through a carbocation intermediate. echemi.com

Identification and Characterization of Reaction Intermediates and Transition States

The transient species formed during the reactions of this compound are key to understanding the reaction mechanisms.

In the SNi reaction with SOCl₂, the initial step is the formation of an alkyl chlorosulfite intermediate. The key step then involves a concerted decomposition of this intermediate where the leaving group departs and the nucleophile (chloride) is delivered from the same face, proceeding through a tight ion pair in the transition state. masterorganicchemistry.com

When pyridine is added to the reaction with SOCl₂, it intercepts the alkyl chlorosulfite intermediate to form a pyridinium salt. This new intermediate has a better leaving group, and the liberated chloride ion then acts as an external nucleophile, attacking the carbon center from the backside in an SN2 fashion. The transition state for this step involves a pentacoordinate carbon atom. masterorganicchemistry.com

In transition metal-catalyzed reactions, this compound can act as a chiral ligand. The nitrogen of the pyridine ring and the oxygen of the alcohol group can coordinate to a metal center, forming a chiral metal complex. mdpi.comresearchgate.net These complexes are crucial intermediates in asymmetric catalysis. The geometry of the coordination and the steric and electronic properties of the ligand influence the structure of the transition states in subsequent catalytic steps, thereby dictating the enantioselectivity of the reaction. For example, in asymmetric additions to aldehydes, a proposed transition state involves a 5- or 6-membered ring where the pyridine ring chelates a metal alkyl moiety, which in turn coordinates the aldehyde. mdpi.com

| Reaction Type | Key Intermediate(s) | Key Transition State Characteristics |

| Oxidation (with CrO₃) | Chromate ester | Concerted elimination from the chromate ester |

| Substitution (with SOCl₂) | Alkyl chlorosulfite | Tight ion pair (SNi mechanism) |

| Substitution (with SOCl₂/Pyridine) | Alkyl chlorosulfite, Pyridinium salt | Pentacoordinate carbon (SN2 mechanism) |

| Metal-Catalyzed Reactions | Chiral metal-alkoxide complex | Highly ordered, chelated structure |

Understanding the Role of Specific Reagents, Solvents, and Reaction Conditions

The course of reactions involving this compound is highly sensitive to the reagents, solvents, and conditions employed.

Role of Reagents:

Oxidizing Agents: The choice of oxidant determines the product. Mild oxidants like manganese dioxide (MnO₂) are often selective for benzylic and allylic alcohols, though may be slower for compounds like this compound. semanticscholar.org More powerful reagents like PCC and PDC are generally effective. semanticscholar.org

Pyridine: Pyridine plays multiple roles. It can act as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. echemi.com In reactions with SOCl₂, it acts as a nucleophile and a base, fundamentally altering the reaction mechanism from SNi to SN2. masterorganicchemistry.com It can also serve as a ligand in metal-catalyzed reactions. nih.gov

Transition Metals: In catalysis, the metal center is the site of reaction, and its coordination with this compound as a ligand creates a specific chiral environment that directs the stereochemical outcome of the reaction. mdpi.comresearchgate.net

Role of Solvents: The solvent can significantly influence reaction rates and selectivity.

In oxidation reactions with PDC, the solvent can determine the extent of oxidation. In dichloromethane (CH₂Cl₂), primary alcohols are oxidized to aldehydes, whereas in a more polar, coordinating solvent like dimethylformamide (DMF), they can be oxidized further to carboxylic acids. semanticscholar.org

For reactions proceeding through ionic intermediates, polar solvents can stabilize charged species, potentially altering reaction rates and pathways.

Pyridine itself can be used as a polar, aprotic solvent that can help to solvate reactants and stabilize reactive intermediates. echemi.com

Role of Reaction Conditions:

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-(Pyridin-2-yl)propan-1-ol, particularly in its enantiomerically pure forms, is a primary area for future research. Current synthetic strategies often rely on the reduction of the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. Future explorations should focus on asymmetric catalysis to achieve high enantiomeric purity in a single step.

Key research objectives in this area include:

Asymmetric Transfer Hydrogenation: Investigating the use of transition metal catalysts (e.g., ruthenium, rhodium, iridium) with chiral ligands for the asymmetric transfer hydrogenation of 1-(pyridin-2-yl)propan-1-one. This approach often utilizes more sustainable reducing agents like isopropanol (B130326) or formic acid.

Enzyme-Catalyzed Reduction: Exploring the use of ketoreductase enzymes for the stereoselective reduction of the precursor ketone. Biocatalysis offers mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.

Grignard and Organolithium Additions to 2-Pyridinecarboxaldehyde (B72084): Developing highly enantioselective additions of ethylmagnesium bromide or ethyllithium (B1215237) to 2-pyridinecarboxaldehyde using chiral ligands or auxiliaries.

Continuous Flow Synthesis: Adapting and optimizing existing synthetic methods for continuous flow processes. This can lead to improved safety, scalability, and product consistency.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Key Research Challenges |

| Asymmetric Transfer Hydrogenation | High enantioselectivity, use of sustainable reagents | Catalyst cost and stability, optimization of reaction conditions |

| Enzyme-Catalyzed Reduction | Excellent enantioselectivity, mild conditions, environmentally friendly | Enzyme availability and stability, substrate scope |

| Asymmetric Grignard/Organolithium Addition | Direct C-C bond formation | Strict anhydrous conditions required, control of side reactions |

| Continuous Flow Synthesis | Scalability, improved safety and control | Initial setup cost, process optimization |

Expansion of Catalytic Applications, particularly in Enantioselective Transformations

The structural motifs of this compound make it an attractive candidate for use as a chiral ligand in asymmetric catalysis. The pyridine (B92270) nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a variety of chemical transformations.

Future research should be directed towards:

Ligand Synthesis and Metal Complexation: Synthesizing derivatives of this compound with modified steric and electronic properties to fine-tune their catalytic activity. The formation and characterization of their complexes with various transition metals (e.g., titanium, copper, zinc, palladium) will be crucial.

Asymmetric Aldol (B89426) and Michael Additions: Employing these novel chiral ligands in catalytic enantioselective aldol and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Enantioselective Reductions and Oxidations: Investigating the application of this compound-based ligands in the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols through oxidation.

Polymerization Catalysis: Exploring the potential of metal complexes bearing these ligands as catalysts for stereoselective polymerization reactions, leading to the synthesis of chiral polymers with unique properties.

Development of Advanced Derivatization Strategies for Materials Science Applications

The functional groups of this compound provide handles for its incorporation into larger molecular architectures and materials. Future research in this area will focus on creating novel materials with tailored properties.

Promising avenues for exploration include:

Liquid Crystals: Designing and synthesizing liquid crystalline materials incorporating the chiral this compound moiety. The chirality and polar nature of the molecule could induce the formation of chiral mesophases.

Chiral Polymers and Coatings: Utilizing the hydroxyl group for esterification or etherification with polymerizable monomers to create chiral polymers. Such polymers could find applications in chiral chromatography, enantioselective sensing, and as advanced coatings with specific optical properties.

Metal-Organic Frameworks (MOFs): Employing derivatized forms of this compound as chiral building blocks for the synthesis of homochiral MOFs. These materials have potential applications in enantioselective separations, asymmetric catalysis, and gas storage.

Functional Dyes and Probes: Attaching chromophoric or fluorophoric units to the this compound scaffold to develop chiral dyes and probes for sensing and imaging applications.

Deeper Mechanistic Understanding of Complex Reaction Systems through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is paramount for the rational design of more efficient catalysts and processes involving this compound. An integrated approach combining experimental and computational methods will be essential.

Future mechanistic studies should focus on:

In-situ Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and UV-Vis spectroscopy to monitor reactions in real-time, allowing for the identification of reaction intermediates and the determination of reaction kinetics.

Isotope Labeling Studies: Employing isotopically labeled substrates and reagents to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Density Functional Theory (DFT) Calculations: Using computational modeling to investigate reaction pathways, transition state geometries, and the electronic structure of intermediates and catalysts. researchgate.net This can provide insights that are difficult to obtain through experimental methods alone.

Catalyst Deactivation Studies: Investigating the pathways through which catalysts derived from this compound lose their activity. researchgate.net This knowledge is critical for developing more robust and long-lasting catalytic systems.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in synthesis, catalysis, and materials science.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-(Pyridin-2-yl)propan-1-ol, and how can purity be optimized?

- The compound can be synthesized via nucleophilic substitution or catalytic coupling between pyridine derivatives and propanol precursors. A common method involves reacting 2-bromopyridine with propan-1-ol under basic conditions (e.g., KOH/EtOH). Purity is typically assessed using HPLC with UV detection (λ = 254 nm) or GC-MS to identify byproducts like 2-[(pyridin-2-yl)oxy]propan-1-ol, a common degradation intermediate . Recrystallization in ethanol/water mixtures improves purity, monitored by melting point analysis (expected range: 85–90°C).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (DMSO-d6) shows characteristic pyridine protons (δ 8.5–7.5 ppm) and hydroxyl proton (δ 4.8–5.2 ppm, broad). C NMR confirms the pyridine ring (125–150 ppm) and alcohol carbon (65–70 ppm).

- FTIR : O-H stretch (~3300 cm), C-O stretch (~1050 cm), and pyridine ring vibrations (~1600 cm) .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 138.1, with fragmentation patterns indicating loss of HO (m/z 120.1) .

Q. How does the hydroxyl group influence the compound’s solubility and stability?

- The hydroxyl group enhances water solubility (≈15 mg/mL at 25°C) but increases sensitivity to oxidation. Stability studies under varying pH (3–9) and temperature (4–40°C) show degradation via ether cleavage, forming pyridine derivatives. Stabilizers like BHT (0.1% w/v) in storage solutions reduce oxidation .

Advanced Research Questions

Q. What are the mechanistic pathways for the degradation of this compound under acidic conditions?

- Acid-catalyzed degradation proceeds through protonation of the hydroxyl group, leading to carbocation formation and subsequent pyridine ring cleavage. GC-MS analysis identifies intermediates such as 2-(prop-1-en-2-yloxy)pyridine (m/z 135.1) and 4-phenoxyphenol (m/z 186.1) . Kinetic studies (Arrhenius plots) reveal an activation energy (E) of ~75 kJ/mol, suggesting temperature-sensitive degradation.

Q. How does stereochemistry affect the biological activity of this compound derivatives?

- Enantiomers exhibit divergent interactions with biological targets. For example, (S)-isomers show higher affinity for nicotinic acetylcholine receptors (IC = 12 μM) compared to (R)-isomers (IC = 45 μM) due to spatial alignment with binding pockets. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers, while molecular docking simulations (AutoDock Vina) validate stereospecific binding .

Q. What strategies mitigate racemization during synthesis of chiral this compound analogs?

- Racemization occurs via keto-enol tautomerism. Using low-temperature conditions (−20°C) and non-polar solvents (e.g., toluene) minimizes this. Asymmetric catalysis with BINAP-Ru complexes achieves >90% enantiomeric excess (ee), verified by circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。